Disulfur dinitride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

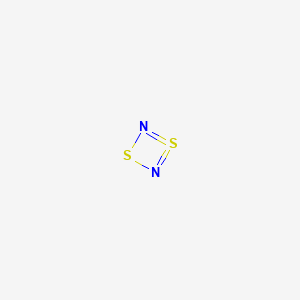

Disulfur dinitride is an inorganic heterocyclic compound with formula N2S(2) and consisting of alternating sulfur and nitrogen atoms making up a 4-membered ring structure that is that is virtually square and planar. It is shock-sensitive and decomposes explosively above 30℃. It is an inorganic heterocyclic compound, a sulfur molecular entity and a nitride.

Wissenschaftliche Forschungsanwendungen

Forensic Applications

One of the most notable applications of disulfur dinitride is in forensic science, particularly for the visualization of fingerprints on metal surfaces.

Case Study: Fingermark Visualization

A study conducted by Bleay et al. (2019) evaluated the effectiveness of this compound in visualizing fingermarks on various metals, including brass, bronze, copper, and stainless steel. The study compared this compound with other methods such as cyanoacrylate fuming and vacuum metal deposition. The results demonstrated that this compound provided superior visualization capabilities, especially on surfaces exposed to adverse conditions like washing and aging .

Table 1: Comparison of Fingermark Visualization Techniques

| Technique | Effectiveness on Metal Surfaces | Notes |

|---|---|---|

| This compound | High | Effective under adverse conditions |

| Cyanoacrylate Fuming | Moderate | Commonly used but less effective on aged prints |

| Vacuum Metal Deposition | Moderate | Effective but requires specialized equipment |

| Wet Powder Suspensions | Variable | Dependent on surface condition |

The study concluded that this compound could enhance forensic investigations, particularly in cases involving metal theft or violent crime where fingerprint evidence is crucial .

Polymerization for Imaging

Another innovative application involves the polymerization of this compound to form (SN)x, which can be used for rapid imaging of fingerprints removed from metal surfaces. This method leverages the interaction between this compound vapor and corrosion signatures left by fingerprints, allowing for efficient screening of complex metal objects .

Materials Science Applications

This compound also shows promise in materials science due to its unique chemical properties.

Potential in Photocatalysis

Recent research has explored the use of sulfur-doped graphitic carbon nitride (SGCN), which relates to this compound's chemistry, for photocatalytic applications. SGCN has demonstrated improved degradation rates for organic dyes under visible light irradiation, suggesting that compounds derived from or related to this compound could be utilized in environmental remediation technologies .

Analyse Chemischer Reaktionen

Explosive Decomposition

S2N2 is shock-sensitive and decomposes explosively above 30°C :

S2N2→S+N2

Key Factors Influencing Stability :

-

Temperature : Decomposition accelerates exponentially above 30°C.

-

Moisture : Traces of water induce polymerization into S4N4 .

-

Pressure : Low-pressure environments stabilize the compound during synthesis .

Polymerization to Polythiazyl (SN)x_xx

In the solid state, S2N2 spontaneously polymerizes into polythiazyl, a metallic conductive polymer :

nS2N2→(SN)n

Conditions :

-

Occurs at room temperature over 24–48 hours.

-

Accelerated by mechanical stress or impurities.

Adduct Formation with Lewis Acids

S2N2 reacts with Lewis acids to form stable adducts, leveraging its electron-deficient nitrogen centers :

| Lewis Acid | Adduct Formula | Stoichiometry | Stability |

|---|---|---|---|

| BCl3 | S2N2·BCl3 | 1:1 | Stable at −20°C |

| AlCl3 | S2N2·2AlCl3 | 1:2 | Decomposes above 0°C |

| SbCl5 | S2N2·SbCl5 | 1:1 | Stable in CH2Cl2 |

These adducts are characterized by weakened S–N bonds and increased susceptibility to hydrolysis.

Reaction with Antimony Pentachloride

In dichloromethane, S2N2 reacts with excess SbCl5 to form a diadduct :

S2N2+2SbCl5→S2N2(SbCl5)2

This diadduct further reacts with S2N2 to yield a polymeric species, (S2N2·SbCl5)n, which decomposes upon heating.

Eigenschaften

CAS-Nummer |

25474-92-4 |

|---|---|

Molekularformel |

N2S2 |

Molekulargewicht |

92.15 g/mol |

IUPAC-Name |

1λ4,3-dithia-2,4-diazacyclobuta-1,4-diene |

InChI |

InChI=1S/N2S2/c1-3-2-4-1 |

InChI-Schlüssel |

HGFWWXXKPBDJAH-UHFFFAOYSA-N |

SMILES |

N1=S=NS1 |

Kanonische SMILES |

N1=S=NS1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.